

BDP TMR Carboxylic Acid: A Technical Guide to Solubility and Application

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Compound of Interest

Compound Name: BDP TMR carboxylic acid

Cat. No.: B1192297

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For Researchers, Scientists, and Drug Development Professionals

BDP TMR carboxylic acid is a fluorescent dye belonging to the BODIPY family, prized for its high fluorescence quantum yield, photostability, and well-defined spectral characteristics. Its carboxylic acid functional group allows for covalent labeling of biomolecules, making it a valuable tool in various research and development applications. This guide provides an in-depth look at the solubility of **BDP TMR carboxylic acid** and details a common experimental protocol for its use in protein labeling.

Core Properties of BDP TMR Carboxylic Acid

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₁ BF ₂ N ₂ O ₃	[1]
Molecular Weight	398.21 g/mol	[2][3]
Excitation Maximum (λ _{ex})	~542-545 nm	[1][3]
Emission Maximum (λ _{em})	~570-574 nm	[1][3]
Appearance	Dark green-black crystals	[3]

Solubility Profile

While precise quantitative solubility data for **BDP TMR carboxylic acid** is not widely published in public literature, vendor-supplied information consistently describes its solubility qualitatively.

Table 1: Qualitative Solubility of **BDP TMR Carboxylic Acid**

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	Good	[1][2][3]
Dimethyl sulfoxide (DMSO)	Good	[1][2][3]
Alcohols (e.g., Ethanol)	Good	[1][2][3]
Water	Poor (hydrophobic dye)	[4]

Note for Researchers: Due to the hydrophobic nature of the BODIPY core, **BDP TMR carboxylic acid** has limited solubility in aqueous solutions. For biological applications, it is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer. The final concentration of the organic solvent should be minimized to avoid adverse effects on biological samples.

Experimental Protocol: Protein Labeling with BDP TMR Carboxylic Acid

The following is a detailed methodology for the covalent labeling of proteins with **BDP TMR carboxylic acid** using carbodiimide chemistry. This process involves the activation of the carboxylic acid group to form an active ester, which then reacts with primary amines (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.

Materials:

- **BDP TMR carboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

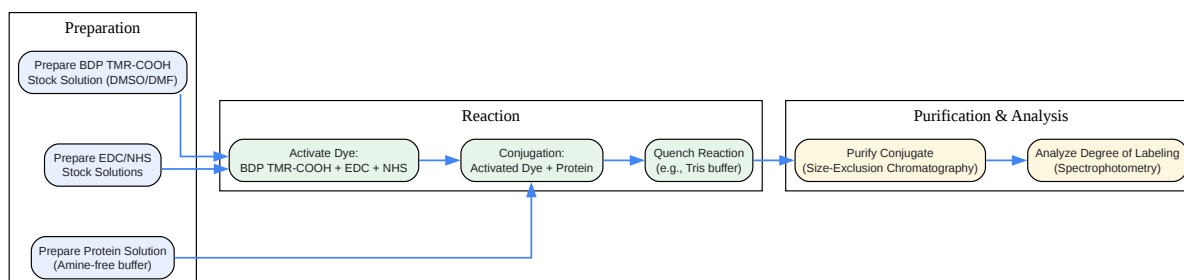
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mg/mL stock solution of **BDP TMR carboxylic acid** in anhydrous DMF or DMSO.
 - Prepare a 10 mg/mL stock solution of EDC in reaction buffer.
 - Prepare a 10 mg/mL stock solution of NHS or sulfo-NHS in reaction buffer.
 - Note: These stock solutions should be prepared fresh immediately before use.
- Protein Preparation:
 - Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
 - Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the activated dye.
- Activation of **BDP TMR Carboxylic Acid**:
 - In a microcentrifuge tube, combine the desired volume of **BDP TMR carboxylic acid** stock solution with a 1.2-fold molar excess of both EDC and NHS (or sulfo-NHS) stock solutions.
 - The volume of the dye and activators should be kept to a minimum.
 - Incubate the mixture at room temperature for 15-30 minutes in the dark to form the NHS-ester of the dye.
- Labeling Reaction:

- Add the activated dye mixture to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of dye is common.
- Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.
- Quenching the Reaction:
 - Add a small volume of quenching buffer (e.g., to a final concentration of 50-100 mM Tris) to the reaction mixture to quench any unreacted NHS-ester.
 - Incubate for an additional 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).
 - The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.
- Characterization:
 - Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of BDP TMR (~542 nm). The degree of labeling can be calculated using the Beer-Lambert law.

Workflow and Visualization

The general workflow for protein labeling with **BDP TMR carboxylic acid** can be visualized as a series of sequential steps.



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Caption: Workflow for protein labeling with **BDP TMR carboxylic acid**.

In conclusion, while quantitative solubility data for **BDP TMR carboxylic acid** remains elusive in readily accessible sources, its qualitative solubility in common organic solvents is well-established. The provided experimental protocol for protein labeling offers a robust starting point for researchers aiming to utilize this versatile fluorescent dye in their work. The logical workflow presented visually outlines the key stages of this common application, from preparation to final analysis.

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